(3-(Dimethylamino)propyl)diphenylphosphine oxide
Overview
Description
(3-(Dimethylamino)propyl)diphenylphosphine oxide is a versatile chemical compound used in various scientific research fields. It exhibits excellent properties for catalysis and is employed in numerous organic synthesis reactions, making it a valuable tool in the development of new compounds and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Dimethylamino)propyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with 3-(dimethylamino)propyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
(3-(Dimethylamino)propyl)diphenylphosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphines. Substitution reactions result in the formation of new compounds with different functional groups replacing the dimethylamino group.
Scientific Research Applications
(3-(Dimethylamino)propyl)diphenylphosphine oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which (3-(Dimethylamino)propyl)diphenylphosphine oxide exerts its effects involves its ability to act as a ligand and form complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The compound’s molecular targets include enzymes and other proteins, where it can modulate their activity by binding to specific sites.
Comparison with Similar Compounds
Similar Compounds
Dibenzophospholes: These compounds are used in organic electronics and have similar catalytic properties.
Diisopropylamine: This compound is a common amine nucleophile in organic synthesis and shares some reactivity with (3-(Dimethylamino)propyl)diphenylphosphine oxide.
Uniqueness
This compound is unique due to its specific combination of a phosphine oxide group and a dimethylamino group, which imparts distinct reactivity and catalytic properties. This makes it particularly valuable in applications requiring precise control over reaction conditions and product formation.
Properties
IUPAC Name |
3-diphenylphosphoryl-N,N-dimethylpropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22NOP/c1-18(2)14-9-15-20(19,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,9,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLIALPDEPSOFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22NOP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80914611 | |
Record name | 3-(Diphenylphosphoryl)-N,N-dimethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80914611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
962-95-8 | |
Record name | Phosphine oxide, (3-(dimethylamino)propyl)diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000962958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Diphenylphosphoryl)-N,N-dimethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80914611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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